molecular formula C20H19F2N5O2S B6575485 N-[4-(difluoromethoxy)phenyl]-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-amine CAS No. 1105230-16-7

N-[4-(difluoromethoxy)phenyl]-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-amine

Cat. No.: B6575485
CAS No.: 1105230-16-7
M. Wt: 431.5 g/mol
InChI Key: OMQKHEFAIIRGRQ-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)phenyl]-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-amine is a synthetic small molecule featuring a 1,3-thiazol-2-amine core substituted with a 4-(difluoromethoxy)phenyl group and a piperazine-1-carbonyl moiety linked to a pyridin-2-yl ring. The piperazine-pyridine subunit is a common pharmacophore in kinase inhibitors and neurotransmitter receptor modulators, suggesting possible activity in oncology or neurological disorders .

Properties

IUPAC Name

[2-[4-(difluoromethoxy)anilino]-1,3-thiazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N5O2S/c21-19(22)29-15-6-4-14(5-7-15)24-20-25-16(13-30-20)18(28)27-11-9-26(10-12-27)17-3-1-2-8-23-17/h1-8,13,19H,9-12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQKHEFAIIRGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CSC(=N3)NC4=CC=C(C=C4)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Core Structure Key Substituents Biological Activity/Applications Molecular Weight (g/mol) Reference
N-[4-(difluoromethoxy)phenyl]-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-amine 1,3-Thiazol-2-amine 4-(difluoromethoxy)phenyl, pyridin-2-yl-piperazine Hypothesized: Kinase inhibition, CNS modulation ~450 (estimated) N/A
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine 1,3-Thiazol-2-amine 4-(4-methoxyphenyl), pyridin-3-yl Fluorescent properties; OLED applications 308.37
N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]... Cyclopentyl-piperazine 3-(trifluoromethyl)phenyl, tetrahydro-2H-pyran-4-amine Anticancer screening (patented) 468.2
1-(4-Fluorophenyl)-4-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperazine Piperazine-tetrazole 4-fluorophenyl, phenyl-tetrazole MAO-B inhibition, antioxidant activity 381.40
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperidine-1-carboxamide Piperidine-carboxamide Chloro-trifluoromethylpyridine, methoxypyridine Antiviral/antibacterial (screened via SRB assay) ~450 (estimated)

Key Observations:

Substituent Effects on Bioactivity :

  • The difluoromethoxy group in the target compound likely improves metabolic stability compared to the methoxy analog in , which is used in OLEDs . Fluorinated groups (e.g., trifluoromethyl in ) are common in drug design for enhanced binding affinity and pharmacokinetics .
  • The pyridin-2-yl-piperazine subunit may confer selectivity for dopaminergic or serotonergic receptors, contrasting with pyridin-3-yl derivatives () that lack this specificity .

Synthetic Routes :

  • Piperazine-carbonyl derivatives (e.g., ) are often synthesized via reductive amination or carbodiimide-mediated coupling . The target compound may follow similar protocols.

The absence of fluorinated phenyl groups in these analogs may correlate with lower potency compared to the target compound.

Patent Landscape :

  • and highlight patented piperazine derivatives for oncology, suggesting the target compound could fill a niche in fluorinated CNS drug development .

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